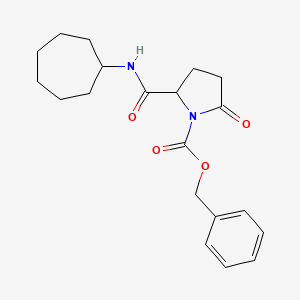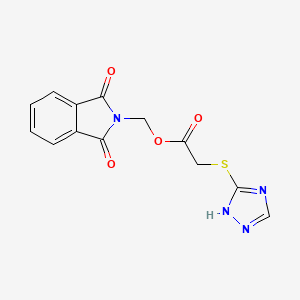
N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine is a Schiff base compound formed by the condensation of 3,4,5-trimethoxybenzaldehyde and 2-naphthylamine Schiff bases are known for their wide range of applications in various fields due to their unique structural properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine typically involves a thermal condensation reaction between 3,4,5-trimethoxybenzaldehyde and 2-naphthylamine. The reaction is carried out by heating a mixture of the two reactants in an oil bath at 423 K for about 8 minutes until the starting materials are completely consumed, as monitored by thin-layer chromatography (TLC). The resulting product is then cooled to ambient temperature and purified by trituration with ethanol to yield brown crystals .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and reaction time, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine can undergo various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the imine group (C=N).
Common Reagents and Conditions
Reduction: Sodium borohydride in ethanol is commonly used for the reduction of the imine group to an amine.
Substitution: Various nucleophiles can be used under mild conditions to substitute the imine group.
Major Products
Scientific Research Applications
N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine has several applications in scientific research:
Medicinal Chemistry: It has been studied for its potential cytotoxic activities and mechanisms of action against cancer cells.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine involves its interaction with molecular targets such as NADPH oxidase 4 (Nox4) in cancer cells. This interaction can inhibit the proliferation of cancer cells by disrupting cellular processes like tubulin assembly . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity.
Comparison with Similar Compounds
Similar Compounds
N-(3,4,5-Trimethoxybenzyl)-2-naphthalenamine: This is the reduced form of N-(3,4,5-Trimethoxybenzylidene)-2-naphthalenamine and shares similar structural features but differs in its chemical reactivity and applications.
3,4,5-Trimethoxybenzylidene derivatives: These compounds have similar structural motifs and are studied for their biological activities and material properties.
Uniqueness
This compound is unique due to its specific structural arrangement, which allows it to participate in a variety of chemical reactions and form stable complexes
Properties
CAS No. |
292644-17-8 |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
N-naphthalen-2-yl-1-(3,4,5-trimethoxyphenyl)methanimine |
InChI |
InChI=1S/C20H19NO3/c1-22-18-10-14(11-19(23-2)20(18)24-3)13-21-17-9-8-15-6-4-5-7-16(15)12-17/h4-13H,1-3H3 |
InChI Key |
INPROVFKPAFXAG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NC2=CC3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Isobutyl-1,2-dihydro-naphtho[2,3-g]indazole-3,6,11-trione](/img/structure/B11102745.png)
![2,2'-{[4-(Dimethylamino)phenyl]methanediyl}bis[5-(4-methoxyphenyl)cyclohexane-1,3-dione]](/img/structure/B11102765.png)
![N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B11102768.png)
![N-[4-ethyl-5-(5-nitrofuran-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11102769.png)
![2-(5-amino-1H-tetrazol-1-yl)-N'-[(E)-{3,5-dibromo-2-[(2,4-dichlorobenzyl)oxy]phenyl}methylidene]acetohydrazide](/img/structure/B11102775.png)

![N-[(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-4-(4-fluorophenyl)-1,3-thiazol-2(3H)-ylidene]-3-(trifluoromethyl)aniline](/img/structure/B11102786.png)
![1-[(4-Phenylpiperazin-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B11102787.png)
![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinylidene]methyl}phenol](/img/structure/B11102790.png)
![N'-{(E)-[3-iodo-5-methoxy-4-(prop-2-yn-1-yloxy)phenyl]methylidene}-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazide](/img/structure/B11102797.png)

![2-amino-8-{(2E)-2-[4-(dimethylamino)benzylidene]hydrazinyl}-9-pentofuranosyl-1,9-dihydro-6H-purin-6-one](/img/structure/B11102803.png)
![4-{(E)-2-[5-(5-chloro-2-methoxyphenyl)furan-2-yl]ethenyl}-6-(trifluoromethyl)pyrimidin-2(1H)-one](/img/structure/B11102819.png)

